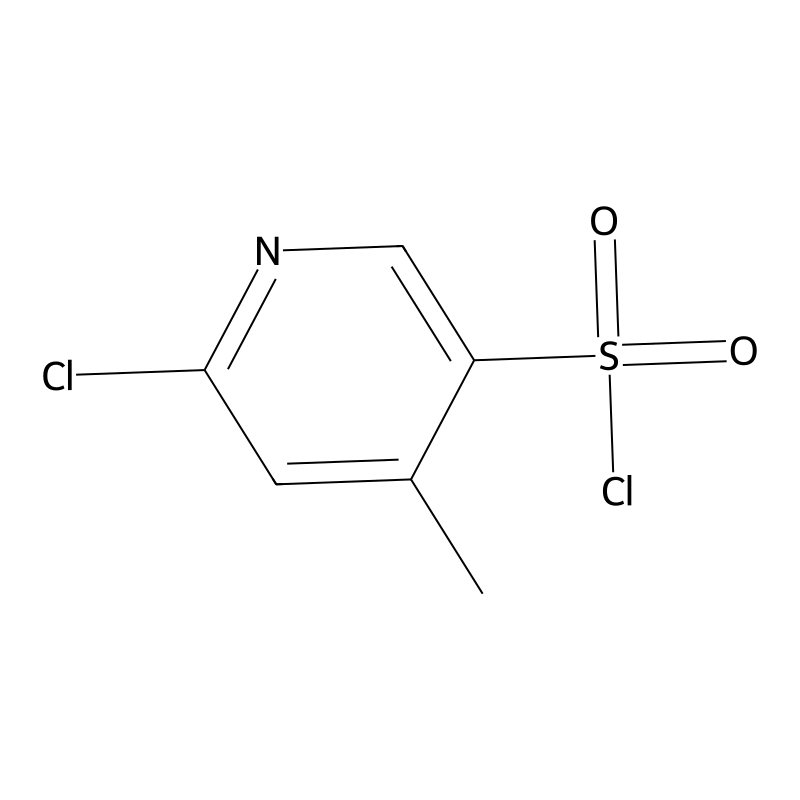

6-Chloro-4-methylpyridine-3-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry of Heterocyclic Compounds

Application: The synthesis of several substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides.

Method: The synthesis involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides.

Results: The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides.

Agrochemical and Pharmaceutical Industries

Synthesis of Vinylsulfonamides

Application: The synthesis of vinylsulfonamides with a furan, carbocyclic, semicyclic or acyclic 1,3-diene moiety.

Method: The synthesis involves the use of 2-Chloroethanesulfonyl chloride.

Synthesis of N-Substituted Sulfonic Acids and Sulfonyl Amides

Application: The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides.

Method: The synthesis involves the conversion of substituted nicotinamides into 3-aminopyridines by the action of sodium hypobromite under the conditions of Hofmann amide degradation.

Industrial Processes

Application: The production of pyridine-3-sulfonyl chloride, which can be readily applied to industrial processes.

Synthesis of Fluorinated Organic Chemicals

6-Chloro-4-methylpyridine-3-sulfonyl chloride is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and a sulfonyl chloride group at the 3-position. Its molecular formula is C₇H₈ClN₁O₂S, and it has a molecular weight of approximately 201.66 g/mol. The compound is notable for its potential reactivity due to the presence of the sulfonyl chloride functional group, which is known for its electrophilic properties.

- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

- Acylation Reactions: This compound can participate in acylation reactions with nucleophilic species, resulting in the formation of more complex structures .

- Electrophilic Aromatic Substitution: The chlorine atom on the pyridine ring can also facilitate further substitutions under appropriate conditions.

While specific biological activity data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride is limited, compounds containing pyridine and sulfonyl groups are often investigated for their pharmacological properties. Pyridine derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The presence of the sulfonyl chloride moiety may enhance these activities by facilitating interactions with biological targets.

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride can be achieved through several methods:

- From 4-Methylpyridine: Starting from 4-methylpyridine, chlorosulfonic acid can be used to introduce the sulfonyl chloride group at the 3-position.

- Via Diazotization: A diazotization reaction involving 3-amino-4-methylpyridine followed by treatment with thionyl chloride can yield the desired sulfonyl chloride .

- Oxidative Reactions: Related compounds such as 2-amino-5-methylpyridine-3-sulfonyl chlorides have been shown to undergo oxidative transformations that may lead to similar products .

6-Chloro-4-methylpyridine-3-sulfonyl chloride finds applications in various fields:

- Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds.

- Chemical Research: Utilized in studies involving nucleophilic substitution reactions and as a reagent in organic synthesis.

- Agricultural Chemistry: Potentially used in developing agrochemicals due to its reactive nature.

Interaction studies involving 6-Chloro-4-methylpyridine-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles. For instance, studies have indicated that this compound can effectively react with amines to form sulfonamides, which are important in medicinal chemistry . Additionally, its interactions with various biological molecules could be explored further to elucidate its potential therapeutic applications.

Several compounds share structural similarities with 6-Chloro-4-methylpyridine-3-sulfonyl chloride. Here’s a comparison highlighting its uniqueness:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Methylpyridine-3-sulfonyl chloride | Methyl group at position 6 | Lacks chlorine substitution |

| 5-Bromopyridine-3-sulfonyl chloride | Bromine substitution at position 5 | Different halogen substitution |

| 2-Chloro-5-methylpyridine-3-sulfonyl chloride | Chlorine and methyl substitutions at different positions | Positioning of substituents affects reactivity |

| 6-Chloro-5-fluoropyridine-3-sulfonyl chloride | Fluorine substitution instead of methyl | Fluorine's electronegativity may alter reactivity |

6-Chloro-4-methylpyridine-3-sulfonyl chloride is unique due to its specific arrangement of substituents, which can influence its reactivity and potential applications compared to other similar compounds.

Physical State and Organoleptic Properties

6-Chloro-4-methylpyridine-3-sulfonyl chloride exists as a solid at ambient temperature and pressure conditions [2] [3] [9]. The compound demonstrates the characteristic appearance of a crystalline solid material [3] [9]. Related pyridine derivatives typically exhibit distinctive odor profiles, though specific organoleptic data for this particular compound remains limited in the available literature [10] [11].

Storage requirements mandate maintenance under inert atmospheric conditions at temperatures below negative twenty degrees Celsius to preserve compound integrity [2] [3]. The solid-state nature facilitates handling and processing operations while requiring appropriate environmental controls to prevent degradation [2] [9].

Physical examination reveals the compound as a powder or crystalline solid with appearance characteristics consistent with other sulfonyl chloride derivatives [9] [10]. The presence of multiple electronegative substituents contributes to the overall polarity and physical properties of the molecule [3] [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural identification capabilities for 6-Chloro-4-methylpyridine-3-sulfonyl chloride [12] [13]. Proton nuclear magnetic resonance spectra typically require anhydrous deuterated solvents due to the moisture-sensitive nature of sulfonyl chloride functional groups [14].

The methyl substituent at the fourth position generates a characteristic singlet in proton nuclear magnetic resonance spectra, typically appearing in the aliphatic region [15]. Aromatic proton signals from the pyridine ring system exhibit distinctive chemical shift patterns reflecting the electronic influence of the chloro and sulfonyl chloride substituents [13] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon environments within the pyridine framework, with carbonyl carbon signals from the sulfonyl group appearing in the characteristic downfield region [16] [15]. The electronic environment created by the multiple substituents produces unique spectral signatures facilitating compound identification [13] [14].

Mass Spectrometry Profile

Mass spectrometric analysis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride demonstrates molecular ion peaks consistent with the calculated molecular weight of 226.08 [1] [5]. The presence of chlorine isotopes generates characteristic isotope patterns in the mass spectrum, with chlorine-37 contributing to peaks at mass-to-charge ratios two units higher than the primary molecular ion [14].

Predicted collision cross section values for various adduct forms provide additional identification parameters [5]. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 225.94908 with a predicted collision cross section of 137.4 square angstroms [5]. Sodium adduct formation [M+Na]⁺ produces signals at mass-to-charge ratio 247.93102 with collision cross section values of 149.5 square angstroms [5].

Fragmentation patterns typically involve loss of chlorine atoms and sulfonyl chloride moieties, generating characteristic daughter ions that confirm structural assignments [14]. The mass spectrometric behavior reflects the inherent reactivity of the sulfonyl chloride functional group under ionization conditions [5].

Infrared Spectroscopic Fingerprints

Infrared spectroscopy reveals characteristic absorption bands diagnostic for sulfonyl chloride functional groups [17] [14] [18]. Sulfonyl chloride compounds exhibit strong absorption bands in the regions 1410-1370 and 1204-1166 reciprocal centimeters, corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations [14] [18].

The sulfur-chlorine stretching vibration typically appears around 375 reciprocal centimeters, though this frequency may fall outside the range of standard infrared instrumentation [17] [19]. Aromatic carbon-hydrogen stretching modes from the pyridine ring contribute absorption features in the 3100-3000 reciprocal centimeter region [18] [20].

The fingerprint region below 1500 reciprocal centimeters contains complex absorption patterns unique to this specific molecular structure [18] [20]. These spectral features provide definitive identification capabilities when compared against reference spectra or spectral databases [18].

Thermodynamic Properties

Melting and Boiling Points

Thermal transition data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride indicates a melting point range of 80-100 degrees Celsius according to available documentation [9]. This thermal behavior reflects the crystalline nature of the solid-state material and the intermolecular forces present in the crystal lattice [9].

Boiling point information remains unavailable in the current literature, likely due to thermal decomposition occurring before reaching the normal boiling point [2] [9]. Related pyridine-3-sulfonyl chloride compounds demonstrate boiling points around 284 degrees Celsius, though structural modifications may significantly alter these values [21].

Comparative analysis with structurally related compounds suggests thermal instability at elevated temperatures, making precise boiling point determination challenging [9] [21]. The presence of the thermally labile sulfonyl chloride functional group contributes to decomposition pathways that interfere with standard boiling point measurements [21] [22].

Heat Capacity and Thermal Stability

Heat capacity data for 6-Chloro-4-methylpyridine-3-sulfonyl chloride has not been explicitly reported in the available literature [23] [24]. Estimation methods based on group additivity principles may provide approximate values for liquid heat capacity calculations [23].

Thermal stability assessments indicate potential decomposition at elevated temperatures, consistent with the general behavior of sulfonyl chloride compounds [9] [22]. Decomposition products under thermal stress conditions include sulfur oxides, hydrogen chloride, and nitrogen-containing fragments [9] [22].

The compound demonstrates stability under recommended storage conditions but requires protection from moisture and elevated temperatures to prevent degradation [2] [3] [9]. Thermal analysis techniques would be necessary to establish precise decomposition temperatures and associated thermodynamic parameters [23] [24].

Solubility Profile and Partition Coefficients

Solubility characteristics of 6-Chloro-4-methylpyridine-3-sulfonyl chloride reflect the compound's polar nature and functional group composition [21]. The compound demonstrates solubility in organic solvents while exhibiting limited water solubility due to the hydrolysis-prone sulfonyl chloride moiety [21].

Chloroform represents a suitable solvent system for spectroscopic analysis, providing adequate dissolution while minimizing hydrolytic degradation [21] [14]. Methanol shows limited solubility characteristics, requiring careful consideration of potential side reactions [21].

Partition coefficient data between octanol and water phases has not been experimentally determined for this specific compound [9]. The presence of multiple polar substituents suggests moderate to high polarity, influencing distribution behavior in biphasic systems [26] [27].

Stability Parameters

Hydrolytic Stability

6-Chloro-4-methylpyridine-3-sulfonyl chloride exhibits significant susceptibility to hydrolytic degradation when exposed to moisture [21] [28]. The sulfonyl chloride functional group readily undergoes nucleophilic attack by water molecules, resulting in formation of the corresponding sulfonic acid and hydrogen chloride [21] .

Hydrolysis reactions proceed rapidly under both neutral and alkaline conditions, making moisture exclusion essential for compound integrity [21] . The reaction mechanism involves nucleophilic substitution at the sulfur center, displacing chloride ion and forming sulfur-oxygen bonds with water [28] .

Protection from atmospheric humidity requires storage under inert gas atmospheres and use of desiccated solvents for handling and analysis [2] [3] [21]. The hydrolytic instability represents the primary degradation pathway under ambient conditions [21] [28].

Thermal Decomposition Pathways

Thermal decomposition of 6-Chloro-4-methylpyridine-3-sulfonyl chloride follows pathways typical of sulfonyl chloride compounds [9] [22]. Primary decomposition products include hydrogen chloride gas, sulfur dioxide, and nitrogen oxides arising from pyridine ring fragmentation [9] [22].

Carbon monoxide formation occurs through aromatic ring degradation processes at elevated temperatures [9]. The thermal decomposition profile suggests multiple competing pathways depending on temperature and atmospheric conditions [22] [23].

Decomposition temperatures have not been precisely established, though related compounds demonstrate instability above 100-150 degrees Celsius [9] [21]. The multi-step decomposition process complicates precise thermal analysis and requires controlled experimental conditions for accurate characterization [22] [23].

Precursor Compound Approaches

From 4-Methylpyridine Derivatives

The synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride from 4-methylpyridine derivatives represents one of the most direct and widely employed approaches in both laboratory and industrial settings. This methodology involves a sequential two-step process comprising selective chlorination followed by sulfonylation or vice versa .

The traditional approach begins with the chlorination of 4-methylpyridine using molecular chlorine in the presence of iron(III) chloride as a catalyst. This reaction typically occurs at elevated temperatures ranging from 250-400°C, with the chlorine atom being introduced at the 6-position of the pyridine ring [2]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the pyridine ring is activated by the electron-donating methyl group at the 4-position.

Recent advances in selective chlorination have demonstrated improved regioselectivity through the use of controlled hot spot generation within chlorination reaction zones. This approach, developed for pyridine derivatives, involves maintaining a generally lower temperature reaction zone while creating isolated hot spots, leading to unexpected increases in selectivity [2]. The process can be conducted in tubular reactors, preferably vertically oriented, with reactant feeds at the top, achieving chlorination with minimal tar formation.

Alternative chlorination strategies employ modern reagents such as Selectfluor in combination with lithium chloride for regioselective chlorination. This method operates under mild conditions in dimethylformamide (DMF) and provides excellent regioselectivity with yields ranging from 75-90% [3]. The regioselectivity is strongly dependent upon the substituent pattern, with 4-methylpyridine derivatives showing preferential chlorination at the 6-position.

Following chlorination, the resulting 6-chloro-4-methylpyridine undergoes sulfonylation to introduce the sulfonyl chloride group at the 3-position. This can be achieved through direct treatment with chlorosulfonic acid at temperatures between 0-60°C . The chlorosulfonation process involves the formation of a sulfonyl intermediate, followed by replacement of the hydroxyl group with chlorine.

From Pyridine-3-sulfonyl Chloride

An alternative precursor approach involves starting from pyridine-3-sulfonyl chloride and subsequently introducing the methyl and chlorine substituents. This methodology offers advantages in terms of regioselectivity and can be particularly useful when high-purity products are required [5].

The synthesis begins with the preparation of pyridine-3-sulfonyl chloride through established methods. The most widely used approach involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in appropriate solvents. Recent patent literature describes optimized conditions where phosphorus pentachloride is added stepwise or continuously to prevent the formation of unwanted byproducts [5]. The reaction is typically conducted at temperatures between 100-140°C, with careful control of the phosphorus pentachloride addition rate to maintain less than 1 molar equivalent relative to the sulfonic acid.

The subsequent introduction of the methyl group at the 4-position can be achieved through various methodologies, including alkylation reactions using methylating agents in the presence of strong bases. The chlorination at the 6-position follows similar principles to those described for 4-methylpyridine derivatives, with the sulfonyl chloride group directing the regioselectivity of the chlorination reaction [6].

Chlorination Strategies

Selective Ring Chlorination

Selective ring chlorination represents a critical aspect of the synthesis, as the regioselectivity directly impacts the yield and purity of the final product. Several strategies have been developed to achieve selective chlorination at the 6-position of the pyridine ring [2].

The thermal chlorination approach involves the use of molecular chlorine at elevated temperatures, typically in the range of 250-400°C. This method requires careful control of reaction conditions to prevent over-chlorination and minimize the formation of unwanted isomers. The use of iron(III) chloride as a catalyst enhances the reaction rate and improves selectivity .

More modern approaches utilize controlled hot spot generation within the reaction zone. This technique involves maintaining a generally lower temperature reaction environment while creating isolated hot spots that facilitate selective chlorination. The method has been shown to provide superior selectivity compared to uniform high-temperature processes, with significantly reduced tar formation [2].

Electrochemical chlorination methods have also been explored, particularly for the meta-functionalization of pyridine derivatives. These methods operate under mild conditions and can provide excellent regioselectivity through careful control of the electrochemical parameters [7].

Sulfonyl Chloride Formation

The formation of the sulfonyl chloride functional group can be achieved through several distinct pathways, each with specific advantages and limitations. The choice of method depends on the starting material, required scale, and desired product purity [8].

The direct chlorosulfonation approach involves the treatment of the appropriate pyridine derivative with chlorosulfonic acid. This method is particularly effective for laboratory-scale synthesis and provides good yields under mild conditions. The reaction typically proceeds at temperatures between 0-60°C, with the chlorosulfonic acid serving both as the sulfonating agent and the source of chlorine .

The phosphorus pentachloride method represents the most widely used approach for industrial applications. This method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in appropriate solvents such as chlorobenzene or trifluoromethylbenzene [6]. The reaction conditions have been optimized to minimize byproduct formation, with the phosphorus pentachloride being added stepwise or continuously to maintain proper stoichiometry.

Alternative methods include the use of thionyl chloride for the conversion of sulfonic acids to sulfonyl chlorides. This approach offers advantages in terms of atom economy and can provide high yields under controlled conditions [9]. The reaction typically requires temperatures in the range of 80-120°C and can be conducted in various solvents including dichloromethane and chloroform.

Recent developments in green chemistry have led to the exploration of more environmentally friendly methods for sulfonyl chloride formation. These include the use of sodium chlorite as an oxidizing agent in combination with appropriate chlorine sources, providing a more sustainable approach to sulfonyl chloride synthesis [10].

Industrial Production Methods

Batch Process Techniques

Batch processing remains the predominant method for industrial production of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, particularly for medium-scale operations. Batch processes offer flexibility in terms of product specifications and can accommodate varying demands while maintaining consistent quality control [11].

The typical batch process involves a series of unit operations including raw material preparation, reaction, separation, and purification. For the synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, the batch process typically begins with the preparation of the starting materials, followed by the chlorination reaction in appropriately designed reactors [11].

Temperature control represents a critical aspect of batch processing, particularly for the chlorination step which is highly exothermic. Modern batch reactors are equipped with sophisticated temperature control systems that can maintain precise temperature profiles throughout the reaction cycle. Heat removal is typically achieved through jacket cooling systems with appropriate heat transfer fluids [11].

The batch process for sulfonyl chloride formation typically involves the use of phosphorus pentachloride in suitable solvents. The reaction is conducted in glass-lined or specialized corrosion-resistant reactors to handle the aggressive nature of the reagents. Agitation systems are designed to ensure proper mixing while minimizing mechanical stress on the reactor components [5].

Product recovery in batch processes typically involves distillation under reduced pressure to prevent thermal decomposition. The distillation is conducted using specialized equipment designed to handle corrosive materials, with appropriate safety systems to manage the evolution of corrosive vapors [5].

Continuous Flow Synthesis

Continuous flow synthesis has emerged as an increasingly important approach for the production of 6-Chloro-4-methylpyridine-3-sulfonyl chloride, particularly for applications requiring high purity and consistent quality. Flow chemistry offers several advantages including better heat and mass transfer, improved safety, and enhanced process control [9].

The continuous flow approach for this synthesis typically involves the use of microreactor technology, which enables precise control of reaction parameters while maintaining high safety standards. The synthesis can be conducted in a series of microreactors, each optimized for specific reaction steps [9].

For the diazotization approach, continuous flow systems have been developed that utilize 3-aminopyridine as the starting material. The process involves the formation of diazonium salts in the first microreactor, followed by reaction with thionyl chloride in a second reactor. This approach achieves yields of 94-96% with excellent product purity [9].

The continuous flow system typically operates under mild conditions with precise temperature control. The use of microreactors enables rapid mixing and heat transfer, minimizing the formation of byproducts and improving overall process efficiency. The system can be designed for automatic operation with minimal manual intervention [9].

Safety considerations in continuous flow synthesis are enhanced through the use of smaller reactor volumes and improved containment systems. The continuous nature of the process reduces the inventory of hazardous materials and provides better control over reaction conditions [12].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 6-Chloro-4-methylpyridine-3-sulfonyl chloride to reduce environmental impact and improve process sustainability. These approaches focus on the use of environmentally benign reagents, solvents, and reaction conditions [13].

One significant development in green chemistry for sulfonyl chloride synthesis involves the use of sodium chlorite as an oxidizing agent in combination with appropriate chlorine sources. This method operates under mild conditions and produces minimal waste, making it an attractive alternative to traditional methods [10].

The use of ionic liquids as solvents and catalysts represents another green chemistry approach. Ionic liquids can provide improved selectivity and recyclability, reducing the overall environmental impact of the synthesis. These systems can be designed to be recovered and reused, minimizing waste generation [14].

Water-based synthesis methods have also been explored, particularly for the oxidative chlorination of thiol precursors. These methods utilize water as the primary solvent and employ environmentally friendly oxidizing agents such as oxone in combination with potassium chloride [15].

Enzymatic approaches, while still in early development stages, represent a promising direction for green synthesis. These methods could potentially provide high selectivity under mild conditions while utilizing renewable biological catalysts [13].

Purification Methodologies

Distillation Under Reduced Pressure

Distillation under reduced pressure represents the most widely used purification method for 6-Chloro-4-methylpyridine-3-sulfonyl chloride, particularly in industrial applications. This technique is essential due to the thermal instability of sulfonyl chlorides at elevated temperatures [5].

The distillation process typically involves initial removal of low-boiling impurities such as solvents and residual reagents. This is followed by the collection of the main fraction containing the desired product. Typical operating conditions include temperatures of 88-98°C and pressures of 0.2-4.5 kPa [5].

The distillation apparatus must be constructed from materials resistant to corrosion from sulfonyl chlorides. Glass-lined equipment or specialized corrosion-resistant alloys are typically employed. The distillation column design must account for the corrosive nature of the materials being processed [16].

Product purity achieved through distillation typically ranges from 95-99%, with recovery yields of 85-95%. The process requires careful control of temperature and pressure to prevent decomposition while achieving adequate separation [5].

Recent developments in distillation technology include the use of inert gas sweeping to prevent hydrolysis and oxidation during the distillation process. This technique involves the continuous introduction of dry nitrogen or other inert gases to maintain an oxygen-free environment [16].

Crystallization Techniques

Crystallization techniques are particularly valuable for the purification of 6-Chloro-4-methylpyridine-3-sulfonyl chloride when high purity is required. These methods can achieve purities of 98-99.5%, making them suitable for pharmaceutical and high-value chemical applications [17].

The crystallization process typically involves the dissolution of the crude product in an appropriate solvent, followed by controlled cooling or solvent evaporation to induce crystal formation. Solvent selection is critical, with considerations including solubility characteristics, chemical compatibility, and environmental impact [18].

Common crystallization solvents include chlorinated hydrocarbons such as dichloromethane and chloroform, as well as aromatic solvents like toluene and benzene. The choice of solvent system significantly impacts crystal morphology and purity [19].

Temperature control during crystallization is crucial for achieving optimal crystal size and purity. Slow cooling techniques, often implemented using insulated containers or controlled cooling baths, provide better crystal quality compared to rapid crystallization methods [18].

Seeding techniques can be employed to control nucleation and improve crystal quality. The addition of small amounts of pure crystals to the crystallization solution can promote uniform crystal growth and improve overall yield [19].

Chromatographic Purification

Chromatographic purification methods offer the highest purity levels for 6-Chloro-4-methylpyridine-3-sulfonyl chloride, with purities exceeding 99% routinely achievable. These methods are particularly valuable for analytical applications and when very high purity is required [20].

Column chromatography using silica gel represents the most common approach for small to medium-scale purification. The method involves the passage of the crude product through a column packed with silica gel, with elution using appropriate solvent systems [20].

Preparative high-performance liquid chromatography (HPLC) provides the highest resolution separation and is particularly useful for the removal of closely related impurities. This method requires specialized equipment and is typically reserved for high-value applications [20].

Counter-current chromatography has been specifically developed for the separation of pyridine derivatives. This method utilizes a multi-phase solvent system and can achieve excellent separation of pyridine-based compounds with purities of 98-99% [20].